molecular formula C18H19N3O3S B3468593 N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

Cat. No. B3468593
M. Wt: 357.4 g/mol
InChI Key: AJKMXTJQMDHMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. PHT-427 is a sulfonamide-based compound that has been shown to have anticancer properties and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is a key regulator of cell migration and invasion, and its overexpression has been linked to the development and progression of cancer. By inhibiting FAK, this compound blocks the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to inhibit the activity of other proteins involved in cell signaling, such as Src and Pyk2. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is its specificity for FAK. Unlike other compounds that target multiple proteins, this compound specifically inhibits FAK, making it a valuable tool for studying the role of FAK in cancer development and progression. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of future directions for research on N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of FAK. Researchers are also investigating the use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, studies are being conducted to determine the potential use of this compound in other diseases, such as fibrosis and cardiovascular disease.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a therapeutic agent for the treatment of cancer. The compound works by inhibiting the activity of FAK, a protein that plays a key role in cancer cell growth and metastasis. While there are limitations to working with this compound, its specificity for FAK makes it a valuable tool for studying the role of FAK in cancer development and progression. As research on this compound continues, it is likely that new applications and potential therapeutic uses for the compound will be discovered.

Scientific Research Applications

N-isopropyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

2-methyl-5-(4-oxo-3H-phthalazin-1-yl)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(2)21-25(23,24)16-10-13(9-8-12(16)3)17-14-6-4-5-7-15(14)18(22)20-19-17/h4-11,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKMXTJQMDHMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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